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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

successful cryopreservation and recovery of Plasmodium falciparum strains, a critical process

for ensuring the long-term viability and availability of parasite stocks for research and drug

development.

Introduction to P. falciparum Cryopreservation
The ability to successfully cryopreserve P. falciparum is fundamental for malaria research. It

allows for the long-term storage of laboratory-adapted strains and clinical isolates, ensuring a

consistent and reliable source of parasites for in vitro culture, drug sensitivity testing, and

immunological studies.[1] The process involves freezing the parasites in the presence of a

cryoprotective agent (CPA) to minimize cellular damage caused by ice crystal formation and

osmotic stress. The most critical factors for successful cryopreservation are the choice of

cryoprotectant, the cooling and thawing rates, and the developmental stage of the parasites.

For blood-stage parasites, the ring stage is the most robust for freezing.

Principles of Cryopreservation
Cryopreservation relies on the use of CPAs that penetrate the cell and reduce the freezing

point of the intracellular water, thereby preventing the formation of large, damaging ice crystals.
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Common CPAs for P. falciparum include glycerol and dimethyl sulfoxide (DMSO).[2][3][4] The

addition and removal of these agents must be done carefully to avoid osmotic shock to the

infected red blood cells. A gradual, stepwise process for both the addition of the CPA before

freezing and its removal during thawing is crucial for maximizing parasite viability.

Data on Cryopreservation Methods
Quantitative comparisons of different cryopreservation methods for blood-stage P. falciparum

are not extensively documented in single studies. However, the glycerol-based method

described in the protocols below is widely accepted and has been used successfully for

decades. For sporozoites, a comparative study has provided valuable quantitative data on the

efficacy of different commercially available cryoprotectants.

Comparison of Cryoprotectants for P. falciparum
Sporozoite Cryopreservation

Cryoprotectant
Solution

Active Ingredients
Post-Thaw
Viability/Infectivity

Reference

CryoStor CS2 2% DMSO High (>90% motility) [5]

Hestar 200
6% Hydroxyethyl

Starch

Efficient for P. vivax,

less so for P.

falciparum

[5]

Voluven
6% Hydroxyethyl

Starch

Low post-thaw

infectivity
[6]

Hetastarch
6% Hydroxyethyl

Starch

Low post-thaw

infectivity
[6]

Glycerolyte 50-60% Glycerol
Not optimal for

sporozoites
[5]

Table 1: Comparison of commercially available cryoprotectants for the cryopreservation of P.

falciparum sporozoites. Data is based on gliding motility assays as a measure of viability.[5]
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Protocol 1: Cryopreservation of Blood-Stage P.
falciparum (Glycerol-Sorbitol Method)
This protocol is the most widely used method for the cryopreservation of asexual and sexual

stages of P. falciparum in red blood cells.

Materials:

P. falciparum culture with a high percentage of ring-stage parasites (ideally >5%

parasitemia).

Cryopreservation Solution (28% glycerol, 3% sorbitol, 0.65% NaCl).

Sterile cryovials.

Centrifuge.

Liquid nitrogen storage dewar or a -80°C freezer for long-term storage.

Method:

Parasite Culture Preparation:

Select a culture with a high proportion of ring-stage parasites. If necessary, synchronize

the culture using 5% D-sorbitol treatment prior to cryopreservation.[7]

Centrifuge the culture at 800 x g for 5 minutes to pellet the infected red blood cells

(iRBCs).

Carefully remove the supernatant.

Addition of Cryopreservation Solution:

To the packed iRBCs, slowly add an equal volume of the cryopreservation solution drop by

drop while gently mixing. This should be done at room temperature to allow for the gradual

penetration of glycerol into the cells.

Aliquoting and Freezing:
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Aliquot the iRBC-cryoprotectant mixture into sterile cryovials (typically 0.5 mL per vial).

For optimal results, freeze the vials rapidly by plunging them directly into liquid nitrogen.

Alternatively, they can be placed in a -80°C freezer.[8]

Long-Term Storage:

For long-term viability, store the cryovials in the vapor phase of a liquid nitrogen dewar.

Storage at -80°C is also possible for several months to years.[8]

Protocol 2: Thawing of Cryopreserved Blood-Stage P.
falciparum
The thawing process is as critical as the freezing process. The cryoprotectant must be removed

in a stepwise manner to prevent osmotic lysis of the red blood cells.

Materials:

Cryovial of frozen P. falciparum.

37°C water bath.

Sterile NaCl solutions of decreasing concentrations (e.g., 12%, 1.6%, and 0.9% NaCl). Some

protocols use a two-step NaCl wash.[9]

Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX or human serum).

Centrifuge.

Method:

Rapid Thawing:

Quickly thaw the cryovial in a 37°C water bath until only a small ice crystal remains.

Stepwise Removal of Cryoprotectant:

Transfer the thawed cell suspension to a sterile centrifuge tube.
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Step 1: Slowly add an equal volume of 12% NaCl solution drop by drop while gently

mixing. Incubate at room temperature for 5 minutes.

Step 2: Centrifuge at 800 x g for 5 minutes and discard the supernatant.

Step 3: Resuspend the pellet in 10 volumes of 1.6% NaCl solution. Centrifuge at 800 x g

for 5 minutes and discard the supernatant.

Step 4: Resuspend the pellet in 10 volumes of 0.9% NaCl solution (or complete culture

medium). Centrifuge at 800 x g for 5 minutes and discard the supernatant.

Re-establishment of Culture:

Resuspend the final cell pellet in complete culture medium to the desired hematocrit

(typically 2-5%).

Place the culture flask in a 37°C incubator with the appropriate gas mixture (e.g., 5% CO₂,

5% O₂, 90% N₂).

Monitor the culture for parasite recovery and growth over the following days.

Protocol 3: Cryopreservation of P. falciparum
Sporozoites
This protocol is adapted from studies showing high post-thaw viability of sporozoites.

Materials:

Freshly dissected P. falciparum sporozoites.

CryoStor CS2 cryopreservation medium.

Sterile cryovials.

Controlled-rate freezer or a -80°C freezer with an isopropanol container (e.g., "Mr. Frosty").

Liquid nitrogen storage dewar.
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Method:

Sporozoite Preparation:

Dissect salivary glands from infected mosquitoes and release sporozoites into a suitable

buffer (e.g., RPMI 1640).

Determine the concentration of sporozoites.

Cryopreservation:

Mix the sporozoite suspension with CryoStor CS2 at the recommended ratio (often 1:1).

Aliquot into cryovials.

Place the vials in a controlled-rate freezer or a freezing container at -80°C to achieve a

cooling rate of approximately -1°C per minute.

After 24 hours at -80°C, transfer the vials to a liquid nitrogen dewar for long-term storage.

Thawing of Sporozoites:

Rapidly thaw the cryovial in a 37°C water bath.

Immediately dilute the thawed sporozoites in an appropriate medium for their intended use

(e.g., for in vitro hepatocyte infection or in vivo injection).
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cryopreservation of P. falciparum Blood Stages

1. P. falciparum Culture
(High Ring Stage Parasitemia)

2. Centrifuge
(800 x g, 5 min)

3. Remove Supernatant

4. Add Cryopreservation Solution
(Glycerol-Sorbitol)
Slowly, Dropwise

5. Aliquot into Cryovials

6. Rapid Freezing
(Liquid Nitrogen or -80°C)

7. Long-Term Storage
(Liquid Nitrogen Vapor Phase)

Click to download full resolution via product page

Caption: Workflow for the cryopreservation of P. falciparum blood stages.
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Thawing of Cryopreserved P. falciparum

1. Frozen Cryovial

2. Rapid Thaw
(37°C Water Bath)

3. Transfer to Centrifuge Tube

4. Add 12% NaCl
(Slowly, Dropwise)

5. Incubate 5 min

6. Centrifuge & Discard Supernatant

7. Resuspend in 1.6% NaCl

8. Centrifuge & Discard Supernatant

9. Resuspend in 0.9% NaCl
(or Complete Medium)

10. Centrifuge & Discard Supernatant

11. Resuspend in Complete Medium

12. Incubate at 37°C

Click to download full resolution via product page

Caption: Step-by-step workflow for thawing cryopreserved P. falciparum.
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Troubleshooting
Low Parasite Recovery:

Ensure the pre-freeze culture has a high percentage of ring-stage parasites.

Verify the correct preparation and slow addition of the cryopreservation solution.

Ensure the thawing and removal of the cryoprotectant are performed slowly and stepwise

to prevent osmotic lysis.

Check the viability of the red blood cells used for post-thaw culture.

Hemolysis:

This is often due to osmotic shock. Ensure the dropwise addition of cryoprotectant and the

stepwise removal during thawing are performed correctly.

Conclusion
Successful cryopreservation of P. falciparum is an essential technique in malaria research.

Adherence to established protocols for both freezing and thawing is critical for maintaining

parasite viability and ensuring the reproducibility of experimental results. The methods outlined

in these application notes provide a reliable foundation for the long-term storage and

subsequent use of valuable parasite strains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7995302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7995302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4967073/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4967073/
https://www.researchgate.net/publication/286765107_A_simple_and_efficient_method_for_cryopreservation_and_recovery_of_viable_Plasmodium_vivax_and_P_falciparum_sporozoites
https://pmc.ncbi.nlm.nih.gov/articles/PMC5439657/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5439657/
https://pubmed.ncbi.nlm.nih.gov/383936/
https://pubmed.ncbi.nlm.nih.gov/383936/
https://pubmed.ncbi.nlm.nih.gov/39663764/
https://pubmed.ncbi.nlm.nih.gov/39663764/
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2022.997418/full
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2022.997418/full
https://www.benchchem.com/product/b12404677#cryopreservation-of-plasmodium-falciparum-strains-for-research
https://www.benchchem.com/product/b12404677#cryopreservation-of-plasmodium-falciparum-strains-for-research
https://www.benchchem.com/product/b12404677#cryopreservation-of-plasmodium-falciparum-strains-for-research
https://www.benchchem.com/product/b12404677#cryopreservation-of-plasmodium-falciparum-strains-for-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12404677?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

